Benzyl (azepan-3-ylmethyl)carbamate
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Overview
Description
Benzyl (azepan-3-ylmethyl)carbamate is a chemical compound with the molecular formula C15H22N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis
Carbamates, such as this compound, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Physical and Chemical Properties Analysis
The molecular weight of this compound is 262.35 g/mol . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Techniques : The synthesis of 5-amino-dihydrobenzo[b]oxepines and 5-amino-dihydrobenzo[b]azepines through a combination of Ichikawa's rearrangement and ring-closing metathesis reaction of allyl carbamates illustrates a method for preparing benzo-fused seven-membered heterocycles. This process enables the synthesis of enantioenriched compounds and further functionalization to access pharmacologically active scaffolds (Chwastek, Pieczykolan, & Stecko, 2016).
Analysis of Azepane Isomers : Research on the identification and quantitation of azepane isomers of certain compounds in commercial products highlights the importance of detailed analytical chemistry in monitoring unregulated drugs. This work showcases the capability of modern spectroscopy and chromatography techniques in the analysis of complex organic compounds (Nakajima et al., 2012).
Phosphine-Catalyzed Synthesis : The development of a phosphine-catalyzed intermolecular cyclization methodology for constructing benzo[b]azepin-3-ones demonstrates an efficient route to synthesize complex heterocyclic structures under mild conditions. Such synthetic methods are vital for generating novel compounds with potential therapeutic applications (Zhang, Cai, Hong, & Kwon, 2019).
Properties
IUPAC Name |
benzyl N-(azepan-3-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(19-12-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16-10-14/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKHHBJBFHHQBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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